Selective AChE Inhibition with >330-Fold Selectivity Over Butyrylcholinesterase
Acotiamide demonstrates highly selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a feature critical for limiting off-target cholinergic effects. The IC50 for human recombinant AChE is 1.79 μM, while the IC50 for BuChE exceeds 1.0 × 10⁻³ M, yielding a selectivity ratio exceeding 330:1 . This selectivity profile distinguishes acotiamide from non-selective cholinesterase inhibitors that may produce broader systemic cholinergic side effects.
| Evidence Dimension | Enzyme inhibition selectivity (AChE vs BuChE) |
|---|---|
| Target Compound Data | IC50 AChE = 1.79 μM; IC50 BuChE > 1.0 × 10⁻³ M |
| Comparator Or Baseline | BuChE (butyrylcholinesterase) |
| Quantified Difference | Selectivity ratio > 330:1 |
| Conditions | In vitro enzymatic assay |
Why This Matters
This quantitative selectivity ratio confirms that acotiamide preferentially targets AChE in gastric tissue, minimizing the potential for off-target effects associated with BuChE inhibition.
